![molecular formula C19H19N5O4S B14155254 6-methyl-N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide CAS No. 479061-40-0](/img/structure/B14155254.png)
6-methyl-N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-methyl-N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide is a complex organic compound that belongs to the class of dihydropyrimidinones These compounds are known for their diverse biological and pharmaceutical properties
準備方法
The synthesis of 6-methyl-N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide can be achieved through various synthetic routes. One common method involves the Biginelli reaction, which is a three-component condensation reaction of an aldehyde, a β-keto ester, and urea under acidic conditions . This reaction can be modified to include microwave irradiation and solvent-free conditions to enhance yield and reduce reaction time . Industrial production methods may involve large-scale batch reactions with optimized conditions to ensure high purity and yield.
化学反応の分析
This compound undergoes several types of chemical reactions, including:
Oxidation: The presence of the sulfonamide group allows for oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: The diazenyl group can be reduced to form amines using reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Coupling Reactions: The compound can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds, using palladium catalysts and boron reagents.
科学的研究の応用
6-methyl-N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and in the development of new materials.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and protein interactions.
Industry: The compound is used in the production of dyes and pigments due to its diazenyl group, which imparts color properties.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to competitive inhibition. The diazenyl group can interact with nucleophilic sites in proteins, affecting their function. The tetrahydropyrimidine ring can participate in hydrogen bonding and hydrophobic interactions, stabilizing the compound’s binding to its targets .
類似化合物との比較
Similar compounds include other dihydropyrimidinones and sulfonamides, such as:
特性
CAS番号 |
479061-40-0 |
|---|---|
分子式 |
C19H19N5O4S |
分子量 |
413.5 g/mol |
IUPAC名 |
6-methyl-N-[2-methyl-4-[(2-methylphenyl)diazenyl]phenyl]-2,4-dioxo-1H-pyrimidine-5-sulfonamide |
InChI |
InChI=1S/C19H19N5O4S/c1-11-6-4-5-7-15(11)23-22-14-8-9-16(12(2)10-14)24-29(27,28)17-13(3)20-19(26)21-18(17)25/h4-10,24H,1-3H3,(H2,20,21,25,26) |
InChIキー |
PECKBIGYSZIWQN-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1N=NC2=CC(=C(C=C2)NS(=O)(=O)C3=C(NC(=O)NC3=O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


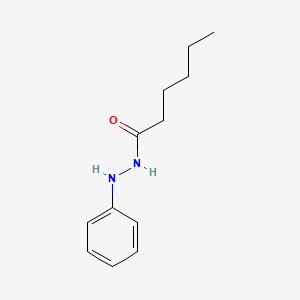
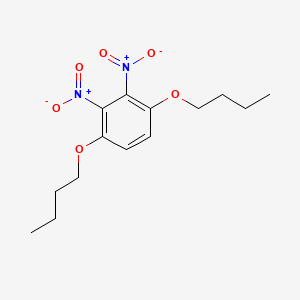

![4-[(Tert-butylamino)methyl]phenyl propanoate hydrochloride](/img/structure/B14155216.png)
![1-[5-(Phenylselanyl)pentyl]pyrrolidine-2,5-dione](/img/structure/B14155224.png)

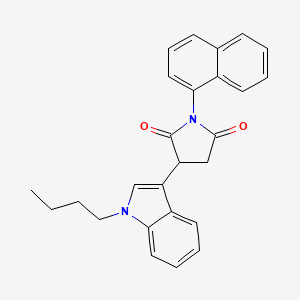
![4-(2-chlorophenyl)-3-[(1R,2R)-2-phenylcyclopropyl]-1H-1,2,4-triazole-5-thione](/img/structure/B14155234.png)
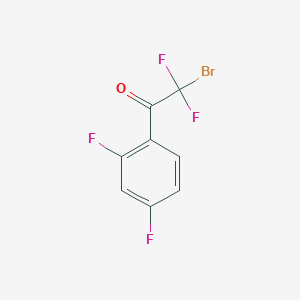
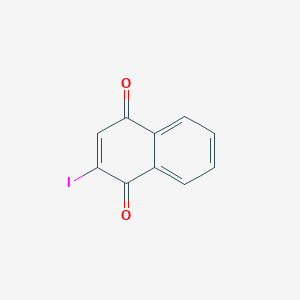
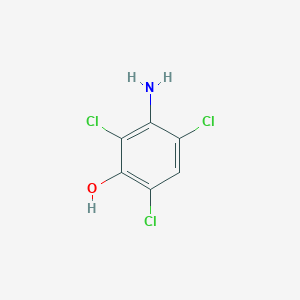
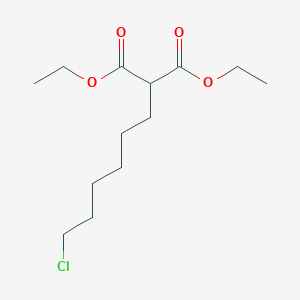
![2'-(3,4-dimethoxyphenyl)-7'-fluoro-1'-[(4-methylphenyl)carbonyl]-1',2'-dihydro-3a'H-spiro[indene-2,3'-pyrrolo[1,2-a]quinoline]-1,3-dione](/img/structure/B14155262.png)

